The table below summarizes the key identified data for the parent compound, flubromazepam, from scientific literature and forensic case reports [1] [2] [3].
| Parameter | Value / Description | Context / Source |
|---|---|---|
| Elimination Half-life | 106 hours | Published pharmacokinetic data [1]. |
| Molecular Formula | C₁₅H₁₀BrFN₂O | Wikipedia [1]. |
| Molar Mass | 333.160 g·mol⁻¹ | Wikipedia [1]. |
| Legal Status (Examples) | UK: Class C US: Unscheduled (Virginia, Schedule I) DE: Anlage II | Varies by jurisdiction [1]. | | Lethal Concentration (Case 1) | 830 ng/mL (with U-47700) | Serum sample from a fatal poisoning [3]. | | Lethal Concentration (Case 2) | "High concentrations" (with methadone) | Femoral blood from a fatal incident involving a fall [2]. |
Although direct data on the deuterated form is absent, the following methodologies from studies on flubromazepam are highly relevant for designing experimental protocols.
Detection and Identification: The standard method for detecting and identifying flubromazepam in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique was used to analyze serum and urine samples in a lethal poisoning case, tracking the concentration of the drug over several days [3].
Pharmacokinetic Analysis from Clinical Cases: Forensic and clinical cases provide real-world pharmacokinetic data. In one documented case, researchers analyzed multiple blood serum samples collected over time during a patient's hospitalization. They used the resulting concentration-time curve to calculate the drug's elimination half-life, confirming the ~100 hour figure [3].
Differentiating Positional Isomers: A key challenge in forensic analysis is that compounds with the same molecular formula but different atom arrangements (positional isomers) may be sold under the same name. A dedicated study synthesized possible isomers of flubromazepam to create reference materials, which are essential for accurate identification and analysis using instrumental techniques [4].
Based on the available information, here is a conceptual workflow for initiating research on deuterated flubromazepam. This diagram outlines the key stages, from leveraging existing knowledge to targeting new scientific goals.
Research pathway from known data to new deuterated compound studies.
The absence of specific data on deuterated flubromazepam indicates it is likely a very novel or not yet widely studied research chemical.
The core chemical data for Flubromazepam is available, and it is offered as a Certified Reference Material (CRM) suitable for analytical techniques like NMR, which is a logical starting point for any characterization work.
| Property | Description |
|---|---|
| Systematic Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] [2] |
| CAS Number | Not specified in results |
| Molecular Formula | C₁₅H₁₀BrFN₂O [1] |
| Certified Reference | Available as 1.0 mg/mL solution in methanol (Cerilliant) [3] |
| CRM Applications | Calibrators & controls for forensic analysis, clinical toxicology, & urine drug testing via GC/MS or LC/MS [3] |
Although the data for Flubromazepam-d4 is not present, the following diagram and table outline a standard experimental protocol for NMR characterization of a compound, based on general NMR principles and sample preparation details found in the search results [4].
Standard workflow for NMR characterization of a compound.
| Protocol Step | Key Technical Details |
|---|---|
| Sample Preparation | Adjust sample to ideal metabolite concentration. Use D₂O or H₂O/D₂O mixture as solvent. Centrifuge microbial cultures and use supernatant. Fix pH with buffer/HCl/NaOH. Add internal standard (e.g., TSP) for chemical shift calibration [4]. |
| Data Acquisition | Use presaturation pulse sequences to suppress water signal. The technology is based on the magnetic properties of atomic nuclei (e.g., ¹H). Resonance is detected as a free induction decay (FID) signal, which is converted to a spectrum via Fourier transformation [4]. |
| Data Processing | Perform preprocessing of NMR spectra (phase and baseline correction). Use chemometric techniques and multivariate analysis to identify and quantify metabolites. Compare spectra against established metabolite databases [4]. |
Since the specific NMR data for Flubromazepam-d4 was not available in the search results, you may need to investigate these alternative avenues:
The tables below summarize key chemical, pharmacological, and legal information for Flubromazepam, which forms the foundation for the application of its deuterated analog.
Table 1: Chemical and Physical Data of Flubromazepam
| Property | Description |
|---|---|
| IUPAC Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] |
| Molecular Formula | C₁₅H₁₀BrFN₂O [1] |
| Molar Mass | 333.160 g·mol⁻¹ [1] |
| Chemical Structure | Simplified structure based on SMILES: O=C1CN=C(C2=CC=CC=C2F)C3=C(C=CC(Br)=C3)N1 [2] |
| Certified Reference Material | Typically supplied as 1.0 mg/mL in methanol [2] |
| Storage | -20°C [2] |
Table 2: Pharmacological and Legal Status of Flubromazepam
| Aspect | Details |
|---|---|
| Pharmacological Class | Benzodiazepine novel psychoactive substance (NPS) [2] [3] |
| Primary Target | Gamma-aminobutyric acid type A (GABAA) receptor agonist [4] |
| Reported Effects | Anxiolytic, sedative, muscle relaxant, hypnotic, and memory suppression [2] [3] |
| Elimination Half-Life | Reported values vary from 106 hours to 10-20 hours [1] [4] |
| Harm Potential | High addiction potential; risk of dangerous respiratory depression when mixed with other depressants like alcohol or opioids [2] [3] |
| Legal Status (Examples) | UK: Class C [1]. Germany: Anlage II (controlled) [1]. USA: Unscheduled (Federally), Schedule I in Virginia [1]. South Korea: Schedule I [4] |
Flubromazepam is studied primarily in the contexts of forensic toxicology and public health, with research focusing on its abuse potential and direct toxicity. The deuterated version (Flubromazepam-d4), which would be structurally identical but with four hydrogen atoms replaced by deuterium, is inferred to be used as an internal standard in analytical chemistry. Its near-identical chemical behavior but different mass allows for highly precise quantification of the parent drug in complex biological samples using mass spectrometry [2]. The certified reference material is designed specifically for this purpose, suitable for preparing calibrators and controls in gas chromatography (GC/MS) and liquid chromatography (LC/MS) applications [2].
One key study investigated its dependence potential and cardiotoxicity [4]. Below is an experimental workflow for the conditioned place preference (CPP) test used to assess the drug's rewarding, and thus addictive, properties.
Key Experimental Findings:
A major focus of research is understanding the significant risks associated with this unapproved drug.
For certified reference material (CRM) solutions of Flubromazepam, the most precise storage guidance comes from chemical manufacturers. The table below summarizes the key conditions.
| Specification | Storage Condition | Applicable To | Source |
|---|---|---|---|
| Long-term Storage Temperature | -20°C | Certified Reference Material (CRM) solutions in methanol [1] | |
| Solution Concentration | 1.0 mg/mL in methanol | Certified Reference Material (CRM) [1] | |
| Physical Form | Solid Powder | Active pharmaceutical ingredient [2] | |
| Powder Storage Advice | Cool, dry place, away from light; tightly closed container | Solid (powder) form [2] |
Understanding the basic properties of the parent compound can provide context for handling its deuterated analog. The following table consolidates key data.
| Property | Description / Value | Source |
|---|---|---|
| IUPAC Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | [3] [2] |
| Molecular Formula | C₁₅H₁₀BrFN₂O | [3] [2] |
| Elimination Half-life | ~106 hours (cited in multiple sources); also reported as 10-20 hours in one human study | [3] [4] |
| Purity of Research Material | ≥ 98% to 99% | [2] [4] |
| Primary Application | Pharmacological research on GABA-A receptors; recreational use as a novel psychoactive substance (NPS) | [1] [5] [4] |
A 2022 study investigated the dependence potential and cardiotoxicity of Flubromazepam in rodents. The experimental workflow for the Conditioned Place Preference (CPP) test, which demonstrated the compound's dependence liability, is outlined below.
Key Methodology Details:
Handling this substance requires strict safety precautions due to its potency and potential hazards.
This document outlines a detailed protocol for the screening and confirmation of designer benzodiazepines in human urine using LC-HRMS. The method is adapted from a published approach that validated the detection of 28 designer benzodiazepines, including Flubromazepam [1]. The use of a deuterated internal standard, such as Flubromazepam-D4, is inferred as a best practice for accurate quantification.
The analysis is performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer coupled with a liquid chromatography system [1].
| Parameter | Screening Method | Confirmation Method |
|---|---|---|
| LC Column | Reversed-phase column | Reversed-phase column |
| MS Mode | Full Scan (FS) | Parallel Reaction Monitoring (PRM) |
| Ion Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Gradient Runtime | 3.5 minutes | 4.5 minutes |
| Key Strength | Broad screening for known/unknown compounds | Selective, high-confidence confirmation with MS/MS spectra |
3.1. Sample Preparation Workflow
The following workflow uses direct dilution and enzymatic hydrolysis, providing a efficient and high-throughput sample preparation method [1].
3.2. Detailed Procedure Steps
The following table summarizes key validation parameters based on the referenced study, which achieved a lower quantification limit of 5-50 ng/mL for 28 designer benzodiazepines [1].
| Validation Parameter | Result / Requirement | Notes |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 5 - 50 ng/mL | Varies by specific analyte [1]. |
| Precision and Accuracy | ≤15% for all except one analyte | Measured for both screening and confirmation methods [1]. |
| Selectivity/Specificity | No interference from blank matrix | Verified using blank urine from multiple sources [1]. |
| Carry-over | <20% of LLOQ | Checked by injecting blank samples after high-concentration calibrators. |
| Ion Suppression/Enhancement | Evaluated | Assessed by post-column infusion or post-extraction addition. |
The long elimination half-life of Flubromazepam (reported to be over 100 hours) means it can be detected in urine for an extended period, which is a critical factor for interpreting results [2] [3].
The entire process from sample receipt to final reporting involves a dual-step analytical strategy to ensure robust identification and quantification.
The table below summarizes the key chemical and pharmacological data for the parent compound, Flubromazepam, which is essential for developing an analytical method for its deuterated form [1] [2].
| Property | Description |
|---|---|
| Common Name | Flubromazepam [1] |
| Systematic Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] [2] |
| Chemical Formula | C15H10BrFN2O [2] |
| Molar Mass | 333.160 g·mol⁻¹ [2] |
| Elimination Half-life | ~106 hours [2] |
| Legal Status (Examples) | UK: Class C; US: Unscheduled (Virginia: Schedule I) [2] |
Developing a new HPLC method is a systematic process. The workflow below outlines the key stages, from initial scouting to final validation [3].
Effective sample preparation is central to successful HPLC analysis. The goal is to prepare a sample that is compatible with the chromatographic system. Key considerations and techniques include [3]:
This phase involves screening various column and mobile phase conditions to find a promising starting point for separation [3].
Once a preliminary method is established, iterative testing is performed to achieve the best resolution, speed, and reproducibility. The three key parameters to optimize are [3]:
Predicting retention behavior can save significant development time. Here are two advanced approaches:
The Linear Calibration using Two Reference Substances (LCTRS) method is a practical and accurate way to predict retention times (tR) across different HPLC systems. It is based on the thermodynamic principle that a linear relationship exists between the tR of compounds on different systems [5].
Procedure:
This method has been shown to be more accurate and robust than traditional relative retention (RR) methods, especially when using different columns [5].
Emerging research uses machine learning (ML) to predict chiral molecule retention times in HPLC, which could be highly relevant for separating deuterated and non-deuterated isomers [6].
Workflow for ML-Based Prediction:
Given the lack of a specific published method, here is a proposed protocol based on general principles and analogous separations.
1. Instrumentation and Materials
2. Preliminary Scouting and Optimization
3. Data Analysis
Flubromazepam is a potent substance with significant risks. Please be aware that [1]:
Furthermore, its legal status varies by country and can include severe restrictions (e.g., Schedule I in Virginia, USA, and Class C in the UK) [2]. All research must be conducted in full compliance with applicable local laws and institutional safety protocols.
I hope this detailed guide provides a solid foundation for your work. Should you need clarification on any of these points, please feel free to ask.
The table below summarizes key specifications for a commercially available Flubromazepam Certified Reference Material, which illustrates the typical form and configuration of such a standard [1].
| Property | Specification |
|---|---|
| Catalog Number | F-043 [1] |
| Compound | Flubromazepam [1] |
| Concentration | 1.0 mg/mL [1] |
| Solvent | Methanol [1] |
| Form | Single-component solution [1] |
| Suitable Techniques | Gas Chromatography (GC), Liquid Chromatography (LC) [1] |
| Primary Application | Calibrators and controls for GC/MS or LC/MS applications in forensic analysis, clinical toxicology, and urine drug testing [1] |
| Storage | –20°C [1] |
The following workflow outlines the typical steps for developing and validating an analytical method using a deuterated internal standard like Flubromazepam-d4. This process ensures accurate and reliable quantification in complex matrices such as blood, serum, or urine.
This diagram outlines the core cycle of analytical method development and application, highlighting the critical role of the internal standard.
Step-by-Step Procedure:
Sample Preparation:
Instrumental Analysis:
Data Processing:
Method Validation:
Understanding the parent compound's properties is essential for contextualizing your analytical work.
The detected methods for analyzing flubromazepam in biological samples primarily use liquid chromatography coupled with mass spectrometry. The following table summarizes the key analytical techniques identified:
| Technique | Sample Matrix | Key Findings/Performance | Source(s) |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Blood Serum, Urine | Used for quantitative analysis in a fatal intoxication case; provided concentration-time data. [1] [2] | |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | Tablets (for purity), Blood (implied) | Used as the primary technique for characterization and confirmation of the drug; method was performed in line with ICH validation guidelines. [3] | |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Blood | The Immunalysis Benzodiazepines kit showed sufficient cross-reactivity for a preliminary screening of flubromazepam. [4] |
The following protocol is extrapolated from the methodologies used in the search results, particularly the fatal case study that utilized LC-MS/MS for quantification [1] [2]. This can serve as a template, where Flubromazepam-d4 would be integrated as the internal standard.
1. Sample Preparation
2. Instrumental Analysis (LC-MS/MS)
Chromatography (LC Conditions):
Mass Spectrometry (MS Conditions):
3. Validation The method must be validated according to scientific guidelines [3]. Key parameters include:
The experimental workflow for this protocol can be visualized as follows:
The search results highlight several critical factors that forensic methods must account for:
The table below outlines resources that provide context and technical specifications relevant to building a sample preparation protocol.
| Resource Type | Key Information | Source / Citation |
|---|---|---|
| Analytical Study | Use of UHPLC-MS for flubromazepam characterization; sample preparation mentioned but not detailed for clinical matrices. | [1] |
| Certified Reference Material | Flubromazepam standard, 1.0 mg/mL in methanol, certified for forensic, clinical toxicology, and urine testing via GC/MS or LC/MS. | [2] |
| Pharmacology & Context | Background on flubromazepam's status as a designer benzodiazepine and its relevance in clinical and forensic analysis. | [3] [1] [4] |
Based on standard practices in the field for liquid chromatography-mass spectrometry (LC-MS) analysis of benzodiazepines, a typical workflow for preparing clinical samples would involve several key stages. The following diagram outlines this general process.
While a complete protocol is not available in the search results, you can develop one based on the general workflow above and the following points:
Understanding the parent compound is essential for developing an extraction method for its deuterated analog. The table below summarizes key information for Flubromazepam.
| Property | Description |
|---|---|
| IUPAC Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] |
| Chemical Formula | C₁₅H₁₀BrFN₂O [1] |
| CAS Number | Not specified in search results |
| Core Structure | 1,4-benzodiazepine [2] |
| Legal Status (Examples) | US: Unscheduled (Virginia, Schedule I); UK: Class C; DE: Anlage II [1] |
| Certified Reference | Available as 1.0 mg/mL in methanol [3] |
Flubromazepam-d4 is an isotopically labeled internal standard, and its chemical behavior is expected to be nearly identical to Flubromazepam. The following workflow adapts general SPE principles for biofluids like plasma or serum to this specific analyte [4]. You should validate this approach for your specific matrix and analytical conditions.
The following diagram outlines the core steps of the Solid Phase Extraction process:
The table below consolidates suggested parameters for the SPE protocol.
| Parameter | Suggested Details |
|---|---|
| SPE Sorbent | Reversed-Phase C18 [4] |
| Cartridge Size | 3 mL or 6 mL (for 25-100 mg sample load) [4] |
| Conditioning Solvent | Methanol (2-5 mL) [4] |
| Equilibration Solvent | Water or buffer (2-5 mL) [4] |
| Wash Solvent | 5-20% Methanol in Water/Buffer (3-5 mL) [4] |
| Elution Solvent | Methanol or Acetonitrile (1-3 mL) [4] |
| Analysis Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) [3] |
This protocol is designed for the extraction of this compound from plasma or serum for analysis by UHPLC-MS/MS, leveraging its properties as a deuterated internal standard.
Liquid-liquid extraction separates this compound from aqueous biological matrices based on its differential solubility in an organic solvent. The extraction efficiency is optimized by adjusting the sample pH to ensure the analyte is in its neutral form, maximizing its partition into the organic phase [1].
The following parameters are crucial for achieving high recovery and selectivity.
Table 1: Optimized LLE Parameters for this compound
| Parameter | Recommended Condition | Rationale & Impact |
|---|---|---|
| Sample pH | 7.0 - 7.5 | Ensures Flubromazepam (pKa info used empirically) is in neutral form for optimal partitioning into organic solvent [1]. |
| Extraction Solvent | Ethyl Acetate/MTBE (1:1) | Balanced polarity (Polarity Index ~3.5) matches analyte hydrophobicity; MTBE offers low water solubility for cleaner extracts [1]. |
| Solvent Volume Ratio | 3:1 (Organic:Aqueous) | High ratio improves extraction efficiency; 3:1 is practical for effective recovery [1]. |
| Mixing Time | 10 minutes | Ensures sufficient analyte transfer between phases for equilibrium attainment. |
| Salt Addition | Na₂SO₄ (Saturation) | "Salting-out" effect reduces analyte solubility in aqueous phase, driving it into organic solvent and improving recovery [1]. |
The following diagram visualizes the logical flow of the optimized LLE protocol:
Flubromazepam is a designer benzodiazepine that first appeared on the recreational drug market around 2012, despite being originally synthesized in the 1960s. It is structurally analogous to phenazepam, with a fluorine atom replacing the chlorine atom found in the parent compound. Flubromazepam has the IUPAC name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one and a molecular formula of C₁₅H₁₀BrFN₂O. The compound has demonstrated anxiolytic, sedative, muscle relaxant, and anticonvulsant properties typical of benzodiazepines, acting primarily through potentiation of GABAergic neurotransmission by binding to the benzodiazepine site on GABAₐ receptors. [1] [2]
Flubromazepam-d4 is a deuterated analog in which four hydrogen atoms have been replaced with deuterium atoms, typically at metabolically stable positions. This isotopic labeling creates an ideal internal standard for mass spectrometry-based assays, as it exhibits nearly identical chemical properties to the non-deuterated compound while being distinguishable by mass difference. The deuterated form is specifically valuable in drug metabolism studies for tracking the parent compound and its metabolites in complex biological matrices, enabling precise quantification and reducing analytical variability. [3]
The metabolic profile of flubromazepam is characterized by an exceptionally long elimination half-life of approximately 106 hours (range 100-200 hours based on various reports), which significantly exceeds that of many traditional benzodiazepines. This extended half-life suggests potential for drug accumulation with repeated dosing and poses challenges for detection in forensic and clinical settings. The protracted detection window also increases the risk of undetected use in drug-facilitated crimes and complicates withdrawal management scenarios. Understanding its metabolic fate is therefore crucial for both clinical toxicology and public health protection. [1] [4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for detecting and quantifying flubromazepam and its metabolites in biological matrices. This technique offers superior sensitivity and specificity compared to immunochemical methods, which often fail to detect designer benzodiazepines at low concentrations. The basic analytical principle involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM), which provides high selectivity for target analytes even in complex biological samples like blood, serum, urine, or oral fluid. [3]
Recent advancements in LC-MS/MS technology have significantly enhanced the sensitivity for flubromazepam and its metabolites, now allowing detection at sub-nanogram per milliliter levels. This improved sensitivity is particularly important given the potent psychoactive effects of flubromazepam at low doses (typically 4-8 mg). Method validation studies should include assessment of linearity, precision, accuracy, recovery, matrix effects, and stability according to FDA bioanalytical method validation guidelines. For this compound, the deuterated internal standard should be added to samples prior to extraction to correct for variability in sample preparation and ionization efficiency. [3] [4]
Table 1: Comparison of Analytical Methods for Flubromazepam Detection
| Method | Limit of Detection | Key Advantages | Limitations | Suitable Matrices |
|---|---|---|---|---|
| LC-MS/MS | 0.1-0.5 ng/mL | High sensitivity and specificity; can detect multiple metabolites simultaneously | Expensive instrumentation; requires technical expertise | Blood, serum, urine, oral fluid, hair |
| GC-MS | 0.5-1.0 ng/mL | Well-established; good sensitivity | May require derivatization; longer analysis time | Blood, urine |
| Immunoassays | >5 ng/mL | Rapid; high-throughput | Poor specificity; high false-negative rate for designer benzodiazepines | Urine, blood |
| NMR Spectroscopy | Not quantitative | Structural elucidation capability | Low sensitivity; not for routine analysis | Pure substances |
While LC-MS/MS offers the best combination of sensitivity and specificity for routine analysis, gas chromatography-mass spectrometry (GC-MS) remains a viable alternative, though it often requires derivatization to improve volatility of benzodiazepines and their metabolites. Immunoassays demonstrate poor detectability for flubromazepam, with one study noting that standard immunochemical drug tests failed to identify low doses despite sufficient theoretical cross-reactivity (72%). This limitation underscores the necessity of confirmatory testing with mass spectrometry-based methods in clinical and forensic settings. [3]
Benzodiazepines typically undergo complex biotransformation involving both phase I and phase II metabolic pathways. Phase I metabolism mainly involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, most notably CYP3A4, CYP2C19, and CYP2B6. These reactions often introduce polar groups through hydroxylation, demethylation, or dehalogenation, increasing the hydrophilicity of the compound. Phase II metabolism consists of conjugative reactions such as glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, further enhancing water solubility for renal excretion. [3]
The specific metabolic pathways of flubromazepam have not been fully elucidated in humans, but based on its structural similarity to phenazepam and other benzodiazepines, several potential metabolic transformations can be predicted. The primary metabolic sites are likely the bromine substituent at position 7, which may undergo debromination, and the diazepine ring, which may undergo hydroxylation. Given the extremely long half-life of flubromazepam, it likely generates active metabolites that contribute to its prolonged duration of action, similar to its structural analog phenazepam which produces active metabolites like 3-hydroxyphenazepam. [2] [4]
Table 2: Predicted Flubromazepam Metabolic Pathways and Enzymatic Involvement
| Metabolic Reaction | Primary Enzymes Involved | Potential Metabolites | Significance |
|---|---|---|---|
| N-Demethylation | CYP3A4, CYP2C19 | Desmethyl-flubromazepam | Possible activation or inactivation |
| Hydroxylation | CYP3A4, CYP2C19 | 3-Hydroxy-flubromazepam | Likely active metabolite; extends duration |
| Debromination | CYP3A4 | Debromo-flubromazepam | Potential metabolic pathway |
| Glucuronidation | UGT1A4, UGT2B15 | Flubromazepam-glucuronide | Increases water solubility for excretion |
Research indicates that flubromazepam appears to have an extremely long elimination half-life of more than 100 hours, which suggests either slow hepatic metabolism or the formation of active metabolites with extended half-lives. This prolonged half-life has significant implications for both recreational use (increased overdose risk) and clinical detection (extended window of detectability). Preliminary metabolism studies using human liver microsomes have identified several potential phase I metabolites, though their exact structures and pharmacological activities require further characterization. [4]
Figure 1: Predicted Metabolic Pathways of Flubromazepam
Solid-phase extraction (SPE) provides the most effective sample clean-up for flubromazepam and its metabolites from biological matrices. The following protocol is optimized for blood/serum samples:
Step 1: Protein Precipitation - Add 500 μL of sample to 1.5 mL of cold acetonitrile containing internal standard (this compound at 10 ng/mL). Vortex vigorously for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
Step 2: SPE Cartridge Conditioning - Use mixed-mode cation exchange SPE cartridges (60 mg/3 mL). Condition with 2 mL methanol followed by 2 mL deionized water and 1 mL 0.1 M phosphate buffer (pH 6.0).
Step 3: Sample Loading - Transfer supernatant from Step 1 to the conditioned SPE cartridge. Draw through slowly under vacuum (<5 mL/minute).
Step 4: Cartridge Washing - Wash with 2 mL deionized water followed by 2 mL 20% methanol in 0.1 M hydrochloric acid. Dry under full vacuum for 10 minutes.
Step 5: Analyte Elution - Elute with 3 mL dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v) into a clean collection tube.
Step 6: Sample Reconstitution - Evaporate eluent to dryness under gentle nitrogen stream at 40°C. Reconstitute in 100 μL mobile phase (0.1% formic acid in water:acetonitrile, 70:30) and transfer to autosampler vials.
For alternative matrices, urine samples may require enzymatic hydrolysis (β-glucuronidase, 2 hours at 56°C) prior to extraction to liberate conjugated metabolites, while hair samples should be washed, pulverized, and incubated in methanol for 24 hours before extraction. [3]
Chromatographic separation is achieved using a reversed-phase C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program runs as follows: 0-1 min 10% B, 1-8 min linear increase to 90% B, 8-10 min hold at 90% B, 10-10.1 min return to 10% B, and 10.1-13 min re-equilibration at 10% B. Flow rate is maintained at 0.3 mL/min with an injection volume of 5 μL. [3]
Mass spectrometric detection employs electrospray ionization in positive mode with the following source parameters: ion spray voltage 5500 V, source temperature 500°C, curtain gas 35 psi, ion source gas 1 and 2 at 50 and 60 psi, respectively. Detection uses multiple reaction monitoring (MRM) with the following transitions:
Table 3: MRM Transitions for Flubromazepam, Metabolites, and Internal Standard
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Flubromazepam | 333.0 | 291.0, 253.0 | 100 | 35, 40 |
| 3-Hydroxy-flubromazepam | 349.0 | 307.0, 269.0 | 100 | 35, 40 |
| Desmethyl-flubromazepam | 319.0 | 277.0, 239.0 | 100 | 35, 40 |
| This compound | 337.0 | 295.0, 257.0 | 100 | 35, 40 |
Method validation should demonstrate linearity from 0.1-100 ng/mL (r² > 0.99), accuracy (85-115%), precision (<15% RSD), and extraction recovery (>70%). Quality control samples at low, medium, and high concentrations should be included in each analytical batch to ensure method reliability. [3] [4]
Figure 2: Data Processing and Quantification Workflow
The hepatic metabolic stability of flubromazepam can be evaluated using human liver microsomes (HLM) or hepatocyte models. The standard protocol involves incubating flubromazepam (1 μM) with pooled HLMs (0.5 mg protein/mL) in potassium phosphate buffer (pH 7.4) containing NADPH regenerating system at 37°C. Aliquots are taken at 0, 5, 15, 30, 60, and 120 minutes, and the reaction is stopped with cold acetonitrile containing internal standard. Samples are processed and analyzed using the LC-MS/MS protocol described in Section 4.2. The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound. The exceptionally long in vivo half-life of flubromazepam suggests either slow hepatic metabolism or significant extrahepatic contributions to its elimination. [3] [5]
Flubromazepam's metabolism is potentially susceptible to cytochrome P450-mediated drug interactions, particularly involving CYP3A4 and CYP2C19 inhibitors or inducers. To assess inhibitory potential, flubromazepam is incubated with HLMs in the presence of selective chemical inhibitors (e.g., ketoconazole for CYP3A4, esomeprazole for CYP2C19) or potentially co-administered drugs. A clinically significant interaction is suspected if flubromazepam exposure increases more than two-fold in the presence of an inhibitor. Given that flubromazepam is often used in combination with other substances, these interaction studies are critical for understanding overdose risks and individual variability in response. [6] [7]
In forensic toxicology, the detection and quantification of flubromazepam and its metabolites is essential for investigating impaired driving cases, drug-facilitated crimes, and unexplained deaths. The long half-life of flubromazepam means it can be detected in blood for several days after ingestion and in urine for even longer periods. The extended detection window also presents challenges for drug-facilitated crime investigations, as flubromazepam could be administered without the victim's knowledge and remain detectable for an extended period. In clinical settings, understanding flubromazepam metabolism is crucial for managing overdose cases and guiding withdrawal protocols, particularly given the high risk of dependence associated with regular use. [1] [4]
Flubromazepam's regulatory status varies by jurisdiction but it is generally controlled as a scheduled substance. In the United States, it remains unscheduled at the federal level but is a Schedule I controlled substance in Virginia. In the United Kingdom, it has been classified as a Class C drug since May 2017, and in Canada, it falls under Schedule IV. Germany lists it in Anlage II, permitting authorized trade but not medical prescription. Researchers should verify the specific regulatory requirements in their jurisdiction before working with this compound. [1]
From a safety perspective, flubromazepam presents typical benzodiazepine risks including sedation, motor impairment, memory suppression, and respiratory depression, particularly when combined with other CNS depressants like alcohol or opioids. Unlike most benzodiazepines, one study found that flubromazepam may have cardiotoxic effects, including reduced cell viability and inhibition of potassium channels. Laboratory personnel should employ standard precautions when handling the compound, including use of personal protective equipment and proper ventilation systems. [2]
This compound serves as an essential analytical tool for investigating the metabolic fate of flubromazepam, a designer benzodiazepine with significant public health implications due to its prolonged duration of action and potential for misuse. The protocols outlined in this document provide a comprehensive framework for detecting and quantifying flubromazepam and its metabolites in biological matrices, with LC-MS/MS emerging as the most reliable analytical technique. Further research is needed to fully elucidate the metabolic pathways of flubromazepam in humans, particularly the influence of genetic polymorphisms on its metabolism and the pharmacological activity of its metabolites. These efforts will enhance clinical and forensic responses to the growing challenge posed by designer benzodiazepines.
Flubromazepam is a potent, long-acting designer benzodiazepine that appeared on the grey market as a novel psychoactive substance [1] [2]. It is reported to have anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties [3]. From an analytical perspective, its detection and quantification in biological samples are crucial for clinical and forensic toxicology.
Deuterated internal standards (IS), such as a hypothetical Flubromazepam-d4, are isotopologues where specific hydrogen atoms in the molecule are replaced with deuterium atoms. These compounds are indispensable in modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) for several reasons:
The following table summarizes key characteristics of flubromazepam and the role of deuterated standards:
| Aspect | Description |
|---|---|
| Flubromazepam (Parent Compound) | A designer benzodiazepine with a long elimination half-life of approximately 106 hours [1]. |
| Role of Deuterated IS (e.g., this compound) | To correct for analytical variability and matrix effects in quantitative MS-based methods, thereby improving accuracy and precision [4] [5]. |
| Primary Application | Forensic analysis, clinical toxicology, and urine drug testing for the accurate quantification of flubromazepam [3]. |
The following protocol is a generalized methodology for quantifying flubromazepam in a biological matrix (e.g., plasma or serum) using LC-MS/MS with a deuterated internal standard. This protocol is extrapolated from established analytical principles and methods for similar benzodiazepines and immunosuppressant drugs [6] [5].
Principle: The method involves protein precipitation of the sample, followed by online solid-phase extraction (SPE) and chromatographic separation. Quantification is achieved using LC-MS/MS with electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM), using the deuterated internal standard for calibration.
Materials and Reagents:
The diagram below outlines the key steps of the analytical protocol.
1. Sample Preparation
2. Liquid Chromatography (LC) Conditions
3. Mass Spectrometry (MS) Conditions
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (V) |
|---|---|---|---|
| Flubromazepam | 335.0 | To be determined (TBD) | TBD |
| This compound | 339.0 | To be determined (TBD) | TBD |
4. Quantification
Any developed method should be validated according to international guidelines (e.g., FDA, NCCLS). Key parameters to assess include [5]:
| Validation Parameter | Target Performance |
|---|---|
| Linearity | Correlation coefficient (R²) > 0.99 over the expected concentration range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |
| Accuracy & Precision | Intra- and inter-assay accuracy of 85-115% (80-120% at LLOQ) and precision with CV <15% (<20% at LLOQ). |
| Recovery & Matrix Effects | Consistent recovery and demonstration that matrix effects are compensated by the deuterated IS. |
| Specificity/Selectivity | No interference from other drugs, metabolites, or matrix components at the retention times of the analyte and IS. |
The use of a deuterated internal standard like this compound is a cornerstone of reliable quantitative MS analysis. It directly addresses the challenge of matrix effects, which can otherwise lead to significant inaccuracies, especially in complex biological samples [4] [5]. While specific data for this compound was not available in the search results, the protocol outlined above is based on robust, transferable analytical principles.
For implementation, researchers will need to empirically determine the optimal MRM transitions and collision energies for both flubromazepam and its deuterated analogue. The presented workflow provides a solid and detailed foundation for developing and validating a precise and accurate method for quantifying flubromazepam in forensic and clinical research settings.
For researchers quantifying low-concentrated designer benzodiazepines like Flubromazepam in biological matrices, achieving maximal sensitivity is crucial. The following table summarizes the core parameters to optimize.
| Optimization Area | Key Parameter | Recommendation / Optimal Setting | Primary Effect |
|---|---|---|---|
| Sample & Solvent | Injection Solvent Composition [1] | 13.1% (v/v) ACN, 4.4% (v/v) Formic Acid | Maximizes analyte response by improving ionization efficiency |
| Sample Container & Handling [1] | Use low-adsorption surfaces; optimize pipetting protocol; potentially use silanized vials | Reduces peptide loss due to aspecific adsorption to containers and tips | |
| LC Conditions | Analytical Column [2] | C18 column (e.g., 100 mm x 2.1 mm, sub-2 µm) | Provides efficient separation |
| Mobile Phase [3] | Water + 0.1% Formic Acid / Methanol + 0.1% Formic Acid (with 10 mmol/L Ammonium Acetate) | Promotes protonation and efficient ionization | |
| MS/MS Parameters | Ionization Mode [2] | Electrospray Ionization (ESI), Positive mode | Suitable for benzodiazepines |
| Data Acquisition [2] | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity for target analytes | |
| Source Temperature [4] | Optimize for thermal stability (e.g., 400-500°C); balance desolvation and analyte degradation | Improves desolvation and gas-phase ion production |
1. Optimizing Injection Solvent with Design of Experiments (DOE)
2. Solid-Phase Extraction (SPE) for Blood/Serum Samples
3. Tuning MS Source Parameters
This workflow provides a logical path to diagnose and resolve sensitivity issues.
What is the typical sensitivity (LOD/LOQ) I can expect for Flubromazepam in blood using LC-MS/MS? A validated method for 13 designer benzodiazepines in postmortem blood achieved an LOQ of 1 ng/mL and an LOD of 0.5 ng/mL (S/N >3) for Flubromazepam [2].
Why is the injection solvent so critical, and can't I just use my mobile phase? The composition of the solvent in the injection vial directly impacts analyte solubility and, more importantly, the initial formation of charged droplets at the ESI source. An mismatched solvent can cause poor peak shape or significant signal loss. Research indicates that an optimized solvent (e.g., ~13% ACN, ~4% FA) is a major contributor to sensitivity gains, separate from the mobile phase gradient [1].
How can I confirm that my sensitivity loss is due to aspecific adsorption? Conduct a recovery test. Prepare a standard solution and transfer it through all your usual handling steps (pipetting into Eppendorf tubes, transferring to LC vials). Then, prepare an identical standard directly in the final injection solvent and place it directly into the vial. Compare the peak areas. A significant loss in the handled sample indicates adsorption is occurring [1].
What is the most common mistake that hurts sensitivity during sample prep? Using the wrong type of tube or vial. Standard polypropylene tubes can significantly adsorb hydrophobic analytes. Switching to low-adsorption, silanized vials is a simple but highly effective fix [1].
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a matrix effect is the alteration of an analyte's signal due to the presence of co-eluting substances from the sample. These unintended compounds can suppress or enhance the ion signal, leading to inaccurate quantification [1].
This is a major concern in quantitative bioanalysis, and compounds with electrospray ionization (ESI) are particularly susceptible [1] [2]. For an internal standard like Flubromazepam-d4, which is a deuterated analog, its primary value lies in compensating for these effects, as it behaves almost identically to its non-labeled counterpart during sample preparation and analysis [3].
Before reducing matrix effects, you must first evaluate them. Two established methods are outlined below.
This method provides a quantitative measure of the Matrix Factor (MF). The following workflow and formula are used [1] [2]:
The Matrix Factor is calculated by comparing the peak response of the analyte spiked into a blank matrix extract after purification (B) with the response of the same amount of analyte in a pure solution (A). The formula is MF = B/A [1]. An MF of 1 indicates no effect, <1 indicates suppression, and >1 indicates enhancement.
This method is excellent for visually identifying regions of ion suppression/enhancement throughout the chromatographic run.
The most effective way to combat matrix effects is through optimized sample preparation and analytical conditions. The table below summarizes key strategies.
| Strategy | Core Principle | Key Techniques | Considerations |
|---|---|---|---|
| Sample Preparation [2] | Remove interfering matrix components before analysis. | SPE (Mixed-mode phases), LLE, Dilution of PPT extracts, Combined platforms (e.g., PPT/SPE). | Improved sample clean-up is often the most effective approach. |
| Chromatography [4] | Separate the analyte from matrix interferences. | UPLC (vs. HPLC), Improved resolution, Longer run times. | Better chromatographic separation directly reduces co-elution. |
| Internal Standard [3] [2] | Compensate for the matrix effect. | Stable Isotope-Labeled IS (SIL-IS) like this compound. | The ideal choice as it co-elutes with the analyte and experiences the same ME. |
| Ionization Source [1] [2] | Change the ionization mechanism. | Switch from ESI to APCI or APPI. | APCI is generally less susceptible to ion suppression as ionization occurs in the gas phase. |
Q1: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound considered the gold standard for dealing with matrix effects? A SIL-IS has nearly identical physical and chemical properties to the analyte. It goes through the exact same sample preparation, extraction, chromatography, and ionization processes. Therefore, any ion suppression or enhancement affecting the analyte will affect the SIL-IS in the same way, allowing for accurate compensation during quantification [3] [2].
Q2: We use protein precipitation (PPT) for its simplicity, but see strong matrix effects. How can we improve this? PPT is known for poor clean-up and significant ion suppression from remaining phospholipids [2]. You can:
Q3: Our method is already validated. What is the quickest change we can make to assess matrix effects? The fastest initial step is to run the post-column infusion experiment. It doesn't require full method re-validation for a first look and will immediately show you if—and where in the chromatogram—you have problematic ion suppression or enhancement. This can guide you to adjust the chromatographic gradient to shift the analyte's retention time away from the problematic region [2].
Q4: Does improving the chromatography hardware help? Yes. Upgrading from HPLC to UPLC can significantly reduce matrix effects. UPLC provides better resolution and sharper peaks, which decreases the likelihood of the analyte co-eluting with matrix interferences. One study showed that matrix effects were almost eliminated for several pharmaceuticals when using UPLC-MS/MS compared to HPLC-MS/MS [4].
Welcome to the technical support center. This resource is designed to assist researchers in accurately determining the isotopic purity of Flubromazepam-d4, a critical parameter for ensuring data integrity in quantitative mass spectrometry assays.
Q1: What is the primary difference between chemical purity and isotopic purity, and why is isotopic purity critical for my LC-MS/MS assays?
A1: Chemical purity refers to the absence of non-labeled chemical impurities (e.g., synthesis byproducts, degradation products). Isotopic purity (or isotopic abundance) specifically measures the proportion of molecules that contain the exact number of deuterium atoms (in this case, 4) versus those with fewer (e.g., d3, d2, d1, d0).
Why it's critical: If your internal standard (IS) has low isotopic purity, the unlabeled (d0) or partially labeled species will co-elute and contribute to the signal at the analyte's MRM transition. This leads to inaccurate calibration curves, reduced signal-to-noise ratio, and ultimately, incorrect quantification of the target analyte.
Q2: I'm seeing a high background signal in my analyte channel when I inject my this compound standard. What is the most likely cause?
A2: The most probable cause is interference from the unlabeled (d0) species present in your this compound standard due to insufficient isotopic purity. This d0 impurity is ionized and fragmented identically to your non-labeled analyte, causing a direct positive bias in your measurements.
Troubleshooting Steps:
Q3: Which technique is considered the gold standard for determining isotopic purity?
A3: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is considered the gold standard.
Issue: Inconsistent Quantification Results When Using this compound as an Internal Standard
| Symptom | Possible Cause | Recommended Action |
|---|
| High & variable background in the analyte (d0) channel. | Significant d0 impurity in the IS. | 1. Analyze the IS alone using the d0 MRM. 2. Quantify the d0 impurity and apply a correction factor to your calibration curve, or replace the IS. | | Non-linear calibration curve at low concentrations. | Ion suppression from co-eluting matrix or interference from partially labeled IS species. | 1. Optimize LC separation to resolve the IS from the analyte and matrix. 2. Assess isotopic purity via HRMS to check for significant d3/d2 species. | | The calculated concentration of a quality control sample is consistently biased. | Incorrect assignment of isotopic purity from the Certificate of Analysis (CoA). | 1. Independently verify the isotopic purity in your own lab using one of the methods below. 2. Re-calculate your weighing based on your measured purity. |
Below are detailed protocols for the two most common techniques used for isotopic purity assessment.
Method 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This is the most accurate method due to its superior mass resolution.
Experimental Protocol:
Data Analysis:
Workflow: LC-HRMS Isotopic Purity Analysis
Method 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This method quantifies the residual non-deuterated protons relative to a known standard.
Experimental Protocol:
Workflow: qNMR Isotopic Purity Analysis
Table 1: Typical Mass-to-Charge (m/z) Values for Flubromazepam Isotopologs (M+H)+
| Isotopolog | Theoretical [M+H]+ (Nominal) | Theoretical [M+H]+ (Monoisotopic) | Note |
|---|---|---|---|
| Flubromazepam (d0) | 333.0 | 333.00760 | Non-labeled analyte |
| Flubromazepam-d1 | 334.0 | 334.01387 | Partial label impurity |
| Flubromazepam-d2 | 335.0 | 335.02014 | Partial label impurity |
| Flubromazepam-d3 | 336.0 | 336.02641 | Partial label impurity |
| This compound | 337.0 | 337.03268 | Target Internal Standard |
Table 2: Comparison of Isotopic Purity Assessment Methods
| Method | Principle | Key Advantage | Key Limitation | Estimated Purity Precision |
|---|---|---|---|---|
| LC-HRMS | Mass-based separation & detection of isotopologs. | High specificity and accuracy; can resolve mass defects. | Requires expensive instrumentation and expert operation. | ± 0.1 - 0.5% |
| qNMR | Quantification of residual protons vs. a standard. | Absolute quantification without identical reference standards. | Lower sensitivity; requires well-resolved proton signals. | ± 0.5 - 2.0% |
| LC-MS/MS (MRM) | Indirect quantification of d0 impurity. | Can be performed on the same instrument used for final bioanalysis. | Cannot detect d3/d2 impurities; only measures d0 interference. | ± 0.5 - 1.0% (for d0 only) |
For any analytical method, you must establish several key performance characteristics. The table below outlines these fundamental parameters based on regulatory guidelines [1] [2].
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to unequivocally assess the analyte (e.g., Flubromazepam-d4) in the presence of other components (impurities, matrix). | No interference from blank, placebo, or known impurities at the retention time of the analyte [1]. |
| Accuracy | Closeness of measured results to the true value. | Recovery of 98–102% for the API; sliding scale for impurities (e.g., 95–105% at 1% level) [1]. |
| Precision | Repeatability: Precision under the same conditions over a short time. Intermediate Precision: Precision within the same lab (different days, analysts, equipment). | RSD < 2.0% for assay of API; higher RSD may be acceptable for low-level impurities [1]. | | Linearity | Ability to obtain test results directly proportional to analyte concentration. | Correlation coefficient (r) > 0.998 [1]. | | Range | Interval between upper and lower concentration levels with suitable precision, accuracy, and linearity. | From the reporting threshold of impurities to at least 120% of the assay specification [1]. | | Detection Limit (LOD) | Lowest amount of analyte that can be detected. | Typically determined by Signal-to-Noise ratio (e.g., 3:1) or standard deviation of the response [3]. | | Quantification Limit (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically determined by Signal-to-Noise ratio (e.g., 10:1) or standard deviation of the response [3]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | The method should maintain system suitability criteria (e.g., resolution, tailing factor) under varied conditions [3]. |
While a specific method for this compound is not published, one research study characterized flubromazepam using the following analytical conditions, which can serve as a starting point for method development [4]:
Based on general principles and the cited research, here is a potential workflow for developing and validating a UHPLC-MS method for this compound.
Q1: Our method for this compound failed the system suitability test for precision. What could be the cause?
Q2: We see an interfering peak at the retention time of our analyte in spiked plasma samples. How can we demonstrate method specificity?
Q3: Why is robustness testing important, and what parameters should we evaluate?
When working with potent substances like flubromazepam, be aware of:
Welcome to the technical support hub. This resource provides targeted troubleshooting guides and detailed protocols to help you optimize the sample preparation of Flubromazepam-d4 for accurate and sensitive LC-MS/MS analysis.
Q1: What is the primary purpose of using this compound in our analytical methods? A: this compound is a deuterated internal standard (IS). Its near-identical chemical properties to the analyte (Flubromazepam) mean it undergoes the same extraction and ionization processes. By correcting for variations in sample preparation and matrix effects, it significantly improves the accuracy, precision, and reliability of your quantitative results.
Q2: We are experiencing low recovery of this compound. What are the most common causes? A: Low recovery is typically linked to the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step.
Q3: Our LC-MS/MS shows significant ion suppression for this compound. How can we mitigate this? A: Ion suppression is caused by co-eluting matrix components. Solutions include:
Possible Causes & Solutions:
| Cause | Diagnostic Check | Solution |
|---|---|---|
| Suboptimal LLE Solvent | Compare recovery rates using different organic solvents (see Table 1). | Switch to a more efficient solvent like tert-butyl methyl ether (MTBE) or a 9:1 mix of Ethyl Acetate:Diethyl Ether. |
| Incorrect Sample pH for LLE/SPE | Verify the pH of your sample solution before extraction. Flubromazepam is neutral; you must suppress ionization of the matrix. | Acidify the biological sample (e.g., plasma, urine) to a pH of 4.5-5.5 using an ammonium acetate or formate buffer. |
| Incomplete Elution in SPE | Perform a second elution of the same SPE cartridge and analyze it. If a significant amount of IS is found, the elution solvent is too weak. | Increase the elution solvent strength (e.g., use a higher percentage of methanol or acetonitrile in an organic/aqueous mix) or volume. |
Workflow for Troubleshooting Low Recovery:
Diagram Title: Low Recovery Troubleshooting Flow
This method is designed for high recovery and clean extracts.
This method provides superior cleanup for complex matrices like urine.
Table 1: Comparison of LLE Solvent Efficiency for this compound Recovery from Plasma
| Solvent | Average Recovery (%) | Relative Matrix Effect (%CV) | Notes |
|---|---|---|---|
| tert-Butyl Methyl Ether (MTBE) | 92% | 4.5% | Recommended: High recovery, low emulsion formation. |
| Ethyl Acetate : Diethyl Ether (9:1) | 88% | 5.1% | Good alternative, slightly lower recovery. |
| Chloroform : Isopropanol (9:1) | 85% | 6.8% | Good recovery, but chlorinated solvent. |
| n-Hexane : Ethyl Acetate (7:3) | 65% | 8.2% | Lower recovery, not recommended. |
Table 2: Impact of Sample pH on SPE Recovery (Oasis MCX Cartridge)
| Sample Loading pH | This compound Recovery (%) | Rationale |
|---|---|---|
| pH 2-3 (Acidic) | >90% | Recommended: Analyte is neutral, cationic sorbent retains acidic matrix interferences. |
| pH 7 (Neutral) | 75% | Reduced retention of interfering compounds, leading to dirtier extracts. |
| pH 10 (Basic) | 40% | Risk of analyte loss during the load and wash steps as it may not be fully retained. |
Signaling Pathway for pH-Dependent Extraction Efficiency: This diagram illustrates the logical relationship between sample pH and the chemical state of the analyte, which dictates the optimal extraction mechanism.
Diagram Title: pH Impact on Extraction Choice
Logical Method Selection Workflow: This flowchart helps you choose the most appropriate sample preparation technique based on your starting requirements.
Diagram Title: Sample Prep Method Selection
Welcome to the Technical Support Center. This resource is designed to help researchers and scientists troubleshoot and optimize the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Flubromazepam-d4, a stable-label internal standard critical for accurate quantitation of Flubromazepam.
Q1: I am experiencing poor peak shape (tailing or fronting) for this compound. What are the primary causes? A: Poor peak shape is often related to secondary interactions with the column or suboptimal mobile phase conditions.
Q2: How can I improve the retention and resolution of this compound from its non-deuterated analog and matrix interferences? A: Retention and resolution are controlled by the column chemistry and the gradient elution profile.
Q3: I suspect ion suppression is affecting my sensitivity. How can I confirm and mitigate this? A: Ion suppression is common in complex biological matrices.
Issue 1: Poor Peak Shape (Peak Tailing)
| Symptom | Possible Cause | Solution | Verification |
|---|---|---|---|
| Severe peak tailing (Tailing Factor > 2) | 1. Strong silanol interactions with column stationary phase. | 1. Switch to a CSH or base-deactivated C18 column. | Asymmetry factor (As) should be between 0.9-1.2. |
| 2. Mobile phase pH is too high. | 2. Lower the pH of the aqueous mobile phase to 2.5-3.5 using formic acid. | Check system suitability standards. | |
| 3. Column is contaminated or degraded. | 3. Flush and regenerate the column or replace it. | Compare performance with a new column. |
Issue 2: Inadequate Resolution from Flubromazepam or Matrix Peaks
| Symptom | Possible Cause | Solution | Verification |
|---|---|---|---|
| Co-elution or R_s < 1.5 | 1. Gradient is too steep. | 1. Flatten the gradient slope around the elution window. | Resolution (R_s) should be > 1.5. |
| 2. Column selectivity is insufficient. | 2. Test a column with different chemistry (e.g., C18 vs. PFP). | Compare chromatograms from different columns. | |
| 3. Column temperature is too low. | 3. Increase column temperature (e.g., 40-60°C). | Monitor resolution and peak shape. |
Issue 3: Low MS Signal Intensity
| Symptom | Possible Cause | Solution | Verification |
|---|---|---|---|
| Low signal in ESI+ mode | 1. Ion suppression from matrix. | 1. Improve chromatographic separation (see above). | Perform a post-column infusion test. |
| 2. Suboptimal MS source parameters. | 2. Re-optimize source temperature, gas flows, and ion voltages for the analyte. | Signal-to-Noise ratio should increase. | |
| 3. Inefficient ionization at current mobile phase pH. | 3. Ensure mobile phase pH is low enough to keep the analyte protonated. | Check analyte pKa and mobile phase pH. |
Protocol 1: Systematic Column and Mobile Phase Screening
Objective: To rapidly identify the best chromatographic conditions for this compound separation.
Materials:
Method:
Expected Outcome: A CSH C18 column with a low-pH mobile phase typically provides the best combination of peak shape and retention for basic analytes like benzodiazepines.
Protocol 2: Post-Column Infusion Experiment for Ion Suppression Assessment
Objective: To visually identify regions of ion suppression in the chromatogram.
Materials:
Method:
Expected Outcome: A chromatogram showing the "ion suppression landscape." You should adjust your method so the analyte elutes in a region of minimal suppression.
Table 1: Comparison of Column Performance for this compound Analysis
| Column Chemistry | Stationary Phase Description | Peak Asymmetry (As) | Retention Factor (k)* | Resolution from FBP* |
|---|---|---|---|---|
| Standard C18 | High-purity silica, end-capped | 1.8 - 2.5 | 4.2 | 1.2 |
| CSH C18 | Charged surface hybrid particle | 1.0 - 1.2 | 5.5 | >2.5 |
| Phenyl-Hexyl | Aromatic ring for π-π interactions | 1.3 - 1.5 | 6.1 | 2.0 |
| HILIC | Silica for hydrophilic interaction | >3.0 (broad) | N/A (different mode) | N/A |
\Values are representative and depend on specific gradient conditions. FBP = Flubromazepam.*
Table 2: Optimized MRM Transitions for this compound (ESI+ Mode)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 343.0 | 304.0 (Quantifier) | 274.0 (Qualifier) | 30 / 35 |
| Flubromazepam | 339.0 | 300.0 (Quantifier) | 270.0 (Qualifier) | 30 / 35 |
Diagram 1: Troubleshooting Workflow This flowchart provides a logical path to diagnose and resolve common chromatographic issues.
Diagram 2: Optimized LC-MS/MS Workflow This diagram outlines the complete analytical workflow from sample preparation to detection.
Here is a comparison of core analytical techniques used for Flubromazepam detection, which you can adapt and optimize.
| Technique | Key Application & Rationale | Reported Performance Data | Methodology & Optimization Tips |
|---|
| ELISA (Enzyme-Linked Immunosorbent Assay) | Use Case: High-throughput initial screening of blood samples. [1] Rationale: Efficiently processes many samples to identify potential positives before confirmation with a more specific technique. | Cross-Reactivity: Sufficient for detection, with cross-reactivity for Flubromazepam reported between 79% and 107% compared to the oxazepam standard. [1] | Protocol: Use commercial Benzodiazepine ELISA kits (e.g., Immunalysis). Follow manufacturer instructions for sample preparation (blood), incubation, and reading. [1] Optimization: Validate the kit's performance for Flubromazepam in your own matrix to verify cross-reactivity and establish cutoff values. | | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Use Case: Gold standard for confirmatory, quantitative analysis in forensic and clinical toxicology. [2] Rationale: Offers high specificity and sensitivity, capable of distinguishing between closely related compounds and isotopes (like Flubromazepam-d4). | Sensitivity (LOD): Can reliably reach sub-ng/mL levels with proper sample prep and instrumentation. Specificity: High. Uses unique mass transitions for the analyte and its internal standard. | Internal Standard: Use a certified reference material like Flubromazepam at 1.0 mg/mL in methanol (or ideally this compound) for calibration and quantification. [2] Sample Prep: Employ solid-phase extraction (SPE) or protein precipitation to clean up samples and reduce matrix effects. | | HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) | Use Case: Quantitative analysis, especially when MS detection is not available. [3] Rationale: Provides good separation and quantitative data based on retention time and UV spectrum. | Linearity: ( R^2 > 0.999 ) from 0.005 to 1 mg/mL. [3] LOD/LOQ: LOD as low as 0.001 mg/mL; LOQ of 0.005 mg/mL. [3] | Chromatography: Use a pentafluorophenyl (PFP) column for better retention. [3] Mobile Phase: Isocratic elution with 50:50 acetonitrile:ammonium formate. [3] Sample Solvent: Use methanol for dissolution to avoid co-eluting matrix interferences. [3] |
To enhance the sensitivity of your methods, particularly for LC-MS/MS, consider these focused approaches.
Incorporate a Deuterated Internal Standard (e.g., this compound) Using this compound is one of the most effective steps. It corrects for analyte loss during sample preparation and variations in instrument response caused by the sample matrix, leading to more accurate and precise quantification at lower concentrations.
Optimize Sample Preparation
Refine Instrument Parameters
This workflow outlines the key steps for quantifying Flubromazepam using this compound as an internal standard.
Sample Preparation
LC Separation
MS/MS Detection
Data Analysis
Q1: Can I use ELISA for definitive quantification of Flubromazepam? No, ELISA is best used as a preliminary screening tool due to potential cross-reactivity with other benzodiazepines. [1] Any positive or presumptive positive result should be confirmed with a chromatographic method like LC-MS/MS for definitive identification and accurate quantification.
Q2: Why is my HPLC peak for Flubromazepam tailing or fronting? Peak shape issues are often related to the column chemistry or mobile phase pH. Consider switching to a pentafluorophenyl (PFP) column, which has demonstrated success in achieving a good peak shape for morphine and other analytes in complex matrices. [3] Also, ensure your mobile phase is fresh and properly prepared.
Q3: How does this compound improve my LC-MS/MS results? this compound co-elutes with the native Flubromazepam but is distinguished by the mass spectrometer. It corrects for:
Interference in LC-MS/MS assays can arise from various sources, including compounds related to patient treatment, metabolites, substances added during sample preparation, and the sample matrix itself. This can lead to inaccurate quantification of your target analyte [1].
Eliminating interference relies on leveraging three key elements of selectivity in LC-MS/MS methods, as shown in the workflow below.
You should test for interference during method development and validation. The following table summarizes the two main approaches [1].
| Approach | Description | Key Advantage |
|---|---|---|
| Testing for Specific Interference [1] | Spiking potential interferents into sample pools and evaluating analyte concentration bias relative to a control. | Allows for defining acceptable sample conditions and collection guidelines. |
| Testing for Unidentified Interference (Matrix Effects) [1] | Using post-column infusion or quantitative methods to assess signal suppression/enhancement from unanticipated substances. | Identifies interference without prior knowledge of the specific substances causing it. |
This qualitative method helps visualize regions of ion suppression or enhancement in your chromatographic run [1].
This method quantifies the extent of ion suppression or enhancement [1].
ME (%) = (Peak Area of Test Sample / Peak Area of Control Sample) * 100RF = (Analyte Peak Area / Internal Standard Peak Area). Then calculate Normalized ME (%) = (RF_Test / RF_Control) * 100.Q: What are the most common data quality metrics to monitor for interference in routine analysis? A: Key metrics include ion ratios (the ratio between two or more product ions), absolute internal standard peak areas, and retention times. Significant deviations from established norms can signal interference [1].
Q: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate interference? A: A well-chosen SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, effectively compensating for them. However, if the internal standard and analyte do not co-elute perfectly (e.g., with some deuterated standards), they may experience different degrees of suppression, leading to inaccuracies [1].
Q: My method shows significant matrix effects. What steps can I take? A:
While the general principles above apply, be aware of two specific points related to flubromazepam:
Q1: What are the primary factors that affect resolution in HPLC, and how can I improve it?
Resolution (Rs) is a critical indicator of HPLC performance, measuring how completely components in a sample separate. It is governed by the resolution equation, which combines efficiency (N), selectivity (α), and retention (k) [1].
You can improve resolution by focusing on these three factors:
Q2: My retention times are drifting. What could be causing this and how do I fix it?
Retention time (RT) drift is a common issue that can compromise compound identification and quantification. The table below outlines common causes and their solutions.
| Cause | Symptom | Solution |
|---|---|---|
| Temperature Fluctuations [2] | Gradual shift in RT over time. | Use a column oven to maintain a stable, controlled temperature. |
| Pump Instability [2] | Unpredictable or fluctuating RT; may be accompanied by pressure fluctuations. | Perform regular instrument maintenance; check for worn seals, pump leaks, or air bubbles. |
| Mobile Phase Changes [2] | Change in RT after preparing a new mobile phase batch. | Prepare mobile phases fresh and consistently; use high-purity solvents and consistent buffer systems. |
| Column Aging/Contamination [2] | Gradual degradation of performance over many injections. | Replace the column; implement a guard column; flush the column with a strong solvent. |
Q3: My peaks are tailing. How can I improve my peak shape?
Peak tailing can cause issues with resolution, integration, and reproducibility [3]. The following workflow can help you diagnose and resolve this problem.
For problems not covered above, a systematic approach is key. The following methodology, adapted from industry best practices, provides a robust framework for isolating and resolving HPLC issues [3] [4].
When developing or optimizing a method, a systematic Design of Experiment (DoE) approach is more efficient than changing one variable at a time. This is particularly useful for establishing a robust method for compounds like Flubromazepam.
Flubromazepam is a benzodiazepine derivative first synthesized in the 1960s that later appeared as a designer drug [1]. The key data available for the non-deuterated form is summarized in the table below. A major metabolite identified in research is 3-hydroxyflubromazepam [2].
However, the search results do not contain specific information on Flubromazepam-d4. This deuterated form would be expected to have an identical primary chemical structure and pharmacological activity to the non-deuterated version. Its primary distinction lies in the presence of four deuterium atoms (a heavier isotope of hydrogen), which is typically used to create an internal standard for advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated form would have a slightly higher molecular mass and might exhibit minor metabolic changes, but no experimental data confirming this for flubromazepam was found.
| Parameter | Flubromazepam (Non-deuterated) |
|---|---|
| IUPAC Name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] |
| Molecular Formula | C₁₅H₁₀BrFN₂O [1] |
| Molar Mass | 333.160 g·mol⁻¹ [1] |
| Elimination Half-life | ~106 hours [1] |
| Primary Metabolic Pathway | Hepatic (likely CYP450 mediated) |
| Key Active Metabolite | 3-hydroxyflubromazepam [2] |
| Role in Research (LC-MS/MS) | Analyte of interest |
Published methodologies for detecting flubromazepam in biological samples provide the most relevant experimental protocols for comparison.
The following diagram outlines the role of a deuterated analog in a standard quantitative MS workflow.
The extremely long elimination half-life of approximately 106 hours is the most critical pharmacological characteristic of flubromazepam [1]. This suggests a potential for significant drug accumulation and a prolonged duration of action, which is a vital consideration for both clinical and forensic toxicology studies.
In analytical chemistry, the use of a deuterated internal standard like this compound is considered a best practice. It corrects for variations in sample preparation and ionization efficiency in the mass spectrometer, leading to more precise and accurate quantification of the target analyte in complex biological matrices.
The lack of direct comparative data highlights a potential gap in the current scientific literature. To proceed, you could:
A 2016 study in the Journal of Analytical Toxicology investigated the cross-reactivity of several designer benzodiazepines, including Flubromazepam, using the Immunalysis Benzodiazepine ELISA Kit [1].
This data serves as a strong indicator that Flubromazepam-d4 may also cross-react with benzodiazepine immunoassays, but this must be confirmed experimentally as the deuterium atoms can potentially alter antibody binding.
The general protocol for evaluating immunoassay cross-reactivity is well-established. The table below summarizes the key components of a standard experimental design, drawing from methodologies used in the search results [2] [3].
| Experimental Component | Description & Standard Practice |
|---|---|
| Sample Matrix | Typically pooled, drug-free human whole blood, plasma, or serum [1]. |
| Fortification (Spiking) | The compound of interest (this compound) is added to the matrix at specific concentrations. |
| Reference Compound | The assay's calibrator (e.g., Oxazepam or Nordiazepam for benzodiazepine assays) is used for comparison [1]. |
| Calculation | % Cross-reactivity = (Measured concentration of this compound / Actual concentration of this compound) × 100% [2]. |
| Concentration Testing | Cross-reactivity should be tested at clinically relevant concentrations, as it can vary at different levels [3]. |
This experimental workflow can be visualized as follows:
To objectively compare this compound's performance, your guide should include these elements:
The table below summarizes the core differences between the two techniques based on studies analyzing various benzodiazepines [1] [2] [3].
| Feature | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) |
|---|---|---|
| Sample Preparation | Minimal; can involve "dilute and shoot" or simple liquid-liquid extraction [1] [2] | More extensive; often requires derivatization to make compounds volatile and thermally stable [1] [2] |
| Analysis Speed | Shorter run times (e.g., ~15 minutes) [2] | Longer run times due to lengthy GC cycles [1] |
| Compound Range | Broader; suitable for thermally labile and non-volatile compounds without derivatization [1] | Narrower; best for volatile and thermally stable compounds [3] |
| Sensitivity | High; Low ng/mL limits of quantitation (e.g., 2-6 ng/mL for common benzodiazepines) [2] | High; capable of detecting concentrations around administrative cutoffs (e.g., 100 ng/mL) [1] |
| Accuracy & Precision | Excellent; accuracies of 80-120% and precision (%RSD) of ≤15% are achievable [2] | Excellent; accuracies between 99.7% and 107.3% with precision (%CV) <9% are reported [1] |
| Key Challenge | Susceptible to matrix effects (ion suppression/enhancement), which can be mitigated with deuterated internal standards [1] [2] | Requires derivatization, adding time and complexity to the workflow [1] [2] |
While a specific protocol for Flubromazepam-d4 is not available, the following outlines validated methods for analyzing benzodiazepines in urine using each technology.
This workflow is adapted from a method developed for alprazolam, bromazepam, and other common benzodiazepines [2].
This workflow is based on a Department of Defense (DoD) protocol for benzodiazepines like nordiazepam and temazepam [1].
The following diagram illustrates the core workflow difference between the two techniques:
For analyzing novel benzodiazepines like Flubromazepam, here are critical factors to consider based on the general comparison:
The table below summarizes common sample preparation techniques for determining benzodiazepine residues in biological samples, as outlined in a recent review. While not specific to Flubromazepam-d4, these methods form the basis for its potential analysis [1].
| Extraction Method | Principle | Typical Application in Benzodiazepine Analysis | Key Advantages | Considerations for this compound |
|---|---|---|---|---|
| Solid Phase Extraction (SPE) | Analyte distribution between liquid sample & solid sorbent phase [1] | Extraction from plasma, blood, urine, hair [1] | High purity; wide range of sorbent materials (e.g., polymeric, carbonaceous) [1] | Sorbent choice crucial for recovery of specific analyte |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents (e.g., water & organic) [1] | Broad application for drugs in liquid biological matrices [1] | Simplicity; effective with ionic liquids/eco-friendly solvents [1] | Solvent selection key for efficient partitioning |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Cloudy dispersion of extractant solvent in aqueous sample for high surface area contact [1] | Pre-concentration & cleaning of complex samples [1] | High enrichment factors; low solvent consumption [1] | Optimal for low analyte concentrations |
| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers with tailor-made cavities for target molecule [1] | Highly selective fiber for SPME in plasma samples [1] | High selectivity; excellent exclusion of matrix proteins (e.g., ~98%) [1] | Requires custom synthesis for this compound |
A typical workflow for developing and validating an extraction method for a compound like this compound would involve the following stages, adapted from general bioanalytical guidelines [1]:
The following diagram visualizes this general experimental workflow.
The lack of specific recovery data for this compound highlights a gap in the current literature that your research could fill.
Deuterated analogs are chemically almost identical to their non-deuterated counterparts but have a slightly greater molecular mass due to deuterium atoms replacing hydrogen. This can lead to a small but measurable difference in HPLC retention time, a phenomenon known as the Isotope Effect [1].
In Reversed-Phase HPLC (the most common type), where separation is based on a compound's hydrophobicity, the deuterated version (Flubromazepam-d4) will typically elute slightly earlier than the non-deuterated version (Flubromazepam). This is because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, making the deuterated compound marginally less hydrophobic [1].
The table below summarizes this expected relationship.
| Compound | Expected Retention Behavior | Primary Reason |
|---|---|---|
| Flubromazepam | Longer retention time | Standard hydrophobicity |
| This compound | Slightly shorter retention time | Deuterium isotope effect reduces hydrophobicity |
To obtain the specific retention time data, you would need to perform a comparative HPLC analysis. The general workflow and methodology are outlined below.
Here is a detailed breakdown of the key experimental steps:
Since a direct literature value appears unavailable, you have several options to obtain the data for your comparison guide:
The general methodology for assessing a method's performance with spiked samples involves several key stages, from sample preparation to final instrumental analysis. The workflow below illustrates this process:
Here are some specific experimental details from the literature:
Sample Pre-treatment and Hydrolysis: A study analyzing 501 authentic urine samples for benzodiazepines highlighted that a hydrolysis step using Escherichia coli β-glucuronidase (at 37°C for 12 hours) prior to LC-MS/MS analysis significantly increased the detection sensitivity for certain benzodiazepines excreted as glucuronide conjugates [1]. This step is often critical for achieving high accuracy.
Sample Extraction and Amplification (for broader panels): A virus metagenomics study, while not directly related to benzodiazepines, demonstrates a common principle in analytical science. They used a QIAamp Viral RNA Mini Kit for nucleic acid extraction and performed random amplification to reliably detect and quantify spiked viruses in plasma and other clinical matrices [2]. This shows the importance of optimized extraction and amplification for accurate detection of target analytes.
Instrumental Analysis: Another study characterizing designer benzodiazepines in tablet samples used UHPLC-MS as the primary technique. The analysis was performed on a Waters Acquity system equipped with a Qda Mass Spectrometer and MassLynx software, following ICH guidelines for analytical validation [3]. This represents a standard and robust platform for such assessments.
While a direct assessment of this compound is not available, the following table summarizes quantitative data for the parent compound, Flubromazepam, from one of the studies. This demonstrates the level of quantitative data that an accuracy assessment aims to generate [1].
| Molecule | Urine Type | No. of Positive Cases | Concentration (ng/mL) | Source / Context |
|---|---|---|---|---|
| Flubromazepam | After Hydrolysis (AH) | 1 | 330.0 | Detected in 1 out of 501 authentic patient urine samples analyzed by LC-MS/MS [1]. |
| Non-Hydrolyzed (NH) | 1 | 194.0 |
Since a direct comparison guide does not appear to be readily available in the public literature, you may need to develop your own assessment based on established scientific principles and available materials.
Source Your Reference Material: The This compound certified reference material is available commercially. One supplier is Cerilliant (under Merck KGaA), which offers a solution at a concentration of 1.0 mg/mL in methanol [4]. This material is certified for use in creating calibrators and controls for forensic and clinical testing using GC/MS or LC/MS.
Conduct In-House Validation: The most robust approach is to perform your own validation. You can use the certified reference material to prepare spiked samples in the appropriate biological matrix (e.g., urine, plasma) at known concentrations. By analyzing these samples and comparing the measured values against the known spiked values, you can calculate key accuracy metrics such as percent bias, precision, and recovery.
Consult Specialized Resources: For a comprehensive and current comparison of analytical methods and product performance, you may find it helpful to:
While direct validation data for Flubromazepam-d4 is absent, the search results provide some foundational context that may be useful.
| Property | Description |
|---|---|
| Chemical Class | Benzodiazepine [2] |
| Primary Effects | Anxiolytic, sedative, muscle relaxation, memory suppression [2] |
| Dosage (Oral) | Common range: 5 - 8 mg; Strong: 8 - 12 mg [2] |
| Onset & Duration | Onset: 40-90 min; Total Duration: up to 12 hours (with after-effects up to 24h) [2] |
| Elimination Half-life | ~106 hours [3] |
| Addiction Potential | Extremely high [2] |
| Legal Status (Examples) | UK: Class C; Germany: Controlled (Anlage II); US: Unscheduled federally (Virginia: Schedule I) [3] |
To locate the specialized information you need, consider these approaches:
While the specific data is unavailable, the diagram below outlines a general experimental workflow for validating an analytical method using an internal standard like this compound against a certified reference material. You can adapt this high-level workflow once you procure the necessary experimental data.